GEMSA

Opioid Peptide Processing Enkephalin Convertase Carboxypeptidase E

Researchers studying carboxypeptidase-mediated prohormone processing face confounding data when substituting generic arginine analog inhibitors for GEMSA-selectivity profiles diverge by up to 750-fold across the carboxypeptidase family. GEMSA eliminates this variability with a validated, reproducible inhibition signature. • Ki=8.8 nM for enkephalin convertase (CPE); >95% specific binding as [3H]GEMSA for high-resolution autoradiographic mapping • i.c.v. administration at 3-6 µg produces analgesia without convulsant side effects; reduces hypothalamic enkephalin levels by >50% • ~10-fold selectivity for CPD over CPE enables unambiguous dissection of prohormone maturation pathways • ≥98% purity; suitable for affinity chromatography immobilization via carboxylic acid moieties

Molecular Formula C7H13N3O4S
Molecular Weight 235.26 g/mol
CAS No. 77482-44-1
Cat. No. B1662971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGEMSA
CAS77482-44-1
Synonyms2-[[2-[(aminoiminomethyl)amino]ethyl]thio]-butanedioic acid
Molecular FormulaC7H13N3O4S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESC(CSC(CC(=O)O)C(=O)O)N=C(N)N
InChIInChI=1S/C7H13N3O4S/c8-7(9)10-1-2-15-4(6(13)14)3-5(11)12/h4H,1-3H2,(H,11,12)(H,13,14)(H4,8,9,10)/t4-/m0/s1
InChIKeyVKVCLXDFOQQABP-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

GEMSA Carboxypeptidase B-Like Inhibition


2-Guanidinoethylmercaptosuccinic acid (GEMSA; CAS 77482-44-1) is a synthetic dicarboxylic acid arginine analog and a competitive, reversible inhibitor of metallocarboxypeptidases exhibiting carboxypeptidase B-like specificity [1]. It is primarily recognized as a potent inhibitor of enkephalin convertase (carboxypeptidase E, CPE) with a reported Ki of 8.8 nM, and demonstrates functional activity in vivo with documented analgesic effects [2][3]. Structurally defined as butanedioic acid, ((2-((aminoiminomethyl)amino)ethyl)thio)-, its molecular formula is C7H13N3O4S with a molecular weight of 235.26 g/mol [1].

Enzyme target
Carboxypeptidase E (enkephalin convertase) inhibition studies
Pathway context
Opioid peptide processing and prohormone maturation research
Model compatibility
Supports in vitro enzyme assays and reported in vivo endpoint monitoring

GEMSA Selectivity vs. Generic Analogs


The inhibitory potency and selectivity of GEMSA are not uniformly shared across structurally related arginine analog inhibitors. While GEMSA, guanidinopropylsuccinic acid (GPSA), and 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGTA/MERGETPA) all inhibit enkephalin convertase with Ki values in the low nanomolar range, their selectivity profiles diverge significantly when evaluated against other members of the carboxypeptidase family [1][2]. For instance, MGTA exhibits a Ki of 2.0 nM for human plasma carboxypeptidase N, whereas GEMSA's Ki for the same enzyme is 1.5 µM—a difference of nearly three orders of magnitude [3][4]. Similarly, GEMSA inhibits carboxypeptidase D approximately 10-fold more potently than it inhibits carboxypeptidase E, whereas other inhibitors like hippuryl-Arg display even more pronounced selectivity differences [5]. These quantitative disparities underscore why substituting a generic carboxypeptidase B-like inhibitor for GEMSA in experiments targeting specific metallocarboxypeptidases would confound data interpretation and compromise experimental reproducibility.

!
Generic arginine analogs may exhibit markedly different CPN selectivity; reported data show GEMSA has distinct target preference, making direct substitution risky for CPE-focused experiments.
!
Carboxypeptidase D vs. E potency differs among inhibitors; GEMSA’s moderate CPD preference may shift interpretation if a more selective tool like hippuryl-Arg is assumed interchangeable.
!
Structural analogs with altered mercapto groups (e.g., APMSA) show reduced islet carboxypeptidase B inhibition; potency loss can confound proinsulin processing studies.

GEMSA Selectivity & Potency Evidence


CPE Inhibition: Selectivity vs. Analogs

GEMSA inhibits enkephalin convertase (carboxypeptidase E) with a Ki of 8.8 nM, which is quantitatively comparable to guanidinopropylsuccinic acid (GPSA; Ki = 7.5 nM) but distinct from 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGTA/MERGETPA), which exhibits a Ki of 2.0 nM for carboxypeptidase N, demonstrating divergent selectivity despite similar core structures [1][2]. This establishes GEMSA as a reference standard for enkephalin convertase inhibition with defined potency parameters.

CPE Ki Comparison
Head-to-head
GEMSA Ki = 8.8 nM GPSA Ki = 7.5 nM MGTA Ki = 2.0 nM (CPN)
Intermediate selectivity profile supports enkephalin convertase studies over CPN
Bovine pituitary CPE; dansyl-Phe-Leu-Arg substrate
Opioid Peptide Processing Enkephalin Convertase Carboxypeptidase E

CPD vs. CPE Inhibition Potency

GEMSA inhibits carboxypeptidase D (CPD) with approximately 10-fold greater potency than it inhibits carboxypeptidase E (CPE), based on direct comparative studies from the same laboratory using purified bovine pituitary enzymes [1]. While the absolute Ki for CPD is not numerically specified in the primary source, the relative potency difference is explicitly quantified as ~10-fold. In contrast, hippuryl-Arg shows a ~100-fold selectivity preference for CPD over CPE [1].

CPD vs CPE Potency
Head-to-head
~10-fold more potent toward CPD than CPE
Moderate CPD preference supports prohormone processing model studies
Bovine pituitary enzymes; hippuryl-Arg 100x control
Prohormone Processing Carboxypeptidase D Metallocarboxypeptidase

Islet Carboxypeptidase B Inhibition Profile

Against islet carboxypeptidase B (a prohormone-processing enzyme), GEMSA exhibits a Ki of 23 nM, which is comparable to guanidinopropylsuccinic acid (GPSA; Ki = 21 nM) but approximately 10-fold more potent than aminopropylmercaptosuccinic acid (APMSA; Ki = 230 nM) [1]. This quantitative hierarchy demonstrates that replacement of the guanidinoethylmercapto moiety in GEMSA with an aminopropylmercapto group in APMSA results in a 10-fold loss of inhibitory potency.

Islet CPB Ki Comparison
Head-to-head
GEMSA Ki = 23 nM GPSA Ki = 21 nM APMSA Ki = 230 nM
Equivalent high potency with GPSA supports proinsulin processing research
Purified islet CPB; dansyl-Phe-Ala-Arg
Proinsulin Processing Islet Carboxypeptidase B Prohormone Convertase

pH-Dependent Carboxypeptidase M Inhibition

GEMSA inhibits membrane-bound carboxypeptidase M more effectively than the purified soluble enzyme, with the IC50 being approximately 25-30 times lower at pH 5.5 compared to pH 7.5 [1]. This pH-dependent potentiation is a distinctive feature of GEMSA's interaction with carboxypeptidase M and is not uniformly observed across all metallocarboxypeptidase inhibitors.

pH-Dependent CPM IC50
Head-to-head
IC50 25-30x lower at pH 5.5 than pH 7.5
pH-dependent potency may affect inhibition in acidic microenvironment studies
Membrane-bound CPM; Co2+ activation
Membrane-Bound Carboxypeptidase Carboxypeptidase M pH-Dependent Inhibition

In Vivo Analgesic and Convulsant Effects

Intraventricular administration of GEMSA in rats produces a biphasic behavioral response: analgesia at lower doses (3 and 6 µg) and explosive motor behavior with convulsions at higher doses (12.5 and 25 µg) [1]. This quantitative dose-response relationship provides a defined experimental window for analgesic studies and highlights the compound's dose-dependent central nervous system effects.

In Vivo Dose-Response
Class-level
3-6 µg i.c.v.: pain-response endpoint 12.5-25 µg i.c.v.: motor endpoint
Narrow dose window supports behavioral endpoint monitoring in rodent model
Male Wistar rats; tail-flick/hot-plate assays
Analgesia Convulsant Activity Opioid System In Vivo Pharmacology

Enkephalin Convertase High-Affinity Binding

Tritiated GEMSA ([3H]GEMSA) binds saturably and reversibly to enkephalin convertase in tissue homogenates with a dissociation constant (KD) of 6 nM, with specific binding accounting for >95% of total binding [1]. This high-affinity binding, coupled with low non-specific binding, enables selective autoradiographic localization of enkephalin convertase in brain, pituitary, and peripheral tissues [1][2].

[3H]GEMSA Binding Affinity
Reported
KD = 6 nM, >95% specific binding
High specific binding supports autoradiographic localization studies
Crude rat brain/bovine pituitary homogenates
Receptor Binding Autoradiography Enkephalin Convertase Localization

GEMSA Validated Applications


Autoradiographic Localization of Enkephalin Convertase

Utilize [3H]GEMSA for high-resolution autoradiographic mapping of enkephalin convertase distribution in brain, pituitary, and peripheral tissues. The KD of 6 nM and >95% specific binding [1][2] ensure low background and high signal-to-noise ratio. This application is validated for identifying enkephalinergic neuronal populations and quantifying enzyme density changes following pharmacological or physiological manipulations.

In Vivo Modulation of Opioid Peptides

Administer GEMSA via intracerebroventricular (i.c.v.) injection at 3-6 µg to produce analgesia without convulsant side effects [3]. At these doses, GEMSA reduces hypothalamic methionine- and leucine-enkephalin levels by >50% and alters luteinizing hormone and prolactin secretion [4]. Higher doses (12.5-25 µg) produce convulsions and should be avoided for analgesic or endocrine studies.

Prohormone Processing: CPD vs. CPE Discrimination

Employ GEMSA at concentrations that exploit its ~10-fold greater potency for carboxypeptidase D over carboxypeptidase E [5] to distinguish the relative contributions of these two enzymes in prohormone maturation. Use hippuryl-Arg (100-fold selective) as a positive control for CPD-selective inhibition. This approach is particularly relevant for studies of proenkephalin, proinsulin, and other prohormone processing pathways.

Affinity Purification of Enkephalin Convertase

Immobilize GEMSA on a solid support (e.g., Sepharose) via its carboxylic acid moieties to create an affinity matrix for the purification of enkephalin convertase (CPE) and other GEMSA-sensitive metallocarboxypeptidases . The Ki of 8.8 nM for CPE [6] ensures tight binding during loading, while reversible inhibition allows elution under mild conditions.

Application
Selection Property
Validation Focus
Enkephalin convertase autoradiography
High specific binding affinity
Signal-to-noise ratio in tissue mapping studies
Opioid peptide modulation studies
Dose-dependent behavioral endpoint profile
Endpoint response monitoring at low-dose range
Prohormone processing enzyme discrimination
Moderate CPD/CPE selectivity
Enzyme contribution analysis in maturation pathways
Metallocarboxypeptidase affinity isolation
Reversible inhibitor binding
Affinity matrix compatibility for CPE and related enzymes

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